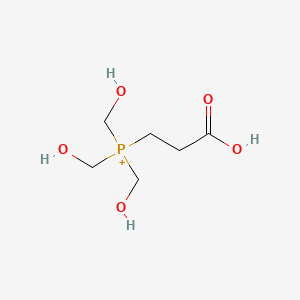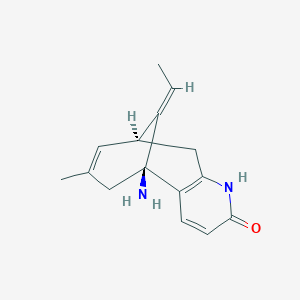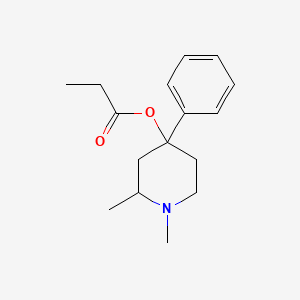
Bilobol
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{8(Z),-pentadecenyl}resorcinol typically involves the alkylation of resorcinol with a suitable alkenyl halide under basic conditions. The reaction can be carried out using potassium carbonate (K2CO3) as a base in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is heated to promote the alkylation process, resulting in the formation of the desired alkenylresorcinol .
Industrial Production Methods
Industrial production of 5-{8(Z),-pentadecenyl}resorcinol may involve the extraction of the compound from natural sources, such as plants, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized alkylation reactions, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-{8(Z),-Pentadecenyl}resorcinol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Alkenylgruppe in eine Alkylgruppe umwandeln.
Substitution: Elektrophile Substitutionsreaktionen können am aromatischen Ring auftreten, was zur Bildung substituierter Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Wasserstoffgas (H2) in Gegenwart eines Palladiumkatalysators (Pd/C) werden verwendet.
Substitution: Elektrophile Substitutionsreaktionen können mit Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) durchgeführt werden.
Hauptprodukte
Oxidation: Bildung von Chinonen oder anderen oxidierten Derivaten.
Reduktion: Umsetzung zu Alkylresorcinol.
Substitution: Bildung von bromierten oder nitrierten Derivaten.
Wissenschaftliche Forschungsanwendungen
5-{8(Z),-Pentadecenyl}resorcinol hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Vorläufer für die Synthese anderer polyphenolischer Verbindungen verwendet.
Biologie: Untersucht auf seine zytotoxischen Eigenschaften gegen verschiedene Krebszelllinien.
Medizin: Wird auf seine potenzielle Verwendung in Krebstherapien untersucht.
Industrie: Wird bei der Entwicklung von Pestiziden und antimikrobiellen Mitteln auf Basis natürlicher Produkte eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 5-{8(Z),-Pentadecenyl}resorcinol beinhaltet seine Wechselwirkung mit Zellkomponenten, was zu zytotoxischen Wirkungen führt. Die Verbindung zielt auf Zellmembranen ab und stört ihre Integrität, was zum Zelltod führt. Darüber hinaus kann es in zelluläre Signalwege eingreifen, was zu Apoptose (programmierter Zelltod) in Krebszellen führt .
Wirkmechanismus
The mechanism of action of 5-{8(Z),-pentadecenyl}resorcinol involves its interaction with cellular components, leading to cytotoxic effects. The compound targets cellular membranes and disrupts their integrity, causing cell death. Additionally, it may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Bilobol: Ein weiteres Alkenylresorcinol mit ähnlichen biologischen Aktivitäten.
Cardol Monoen: Eine verwandte Verbindung mit einer anderen Alkenylkettenlänge.
Trifurcatol A2: Eine weitere polyphenolische Verbindung mit ähnlichen strukturellen Merkmalen
Einzigartigkeit
Eigenschaften
IUPAC Name |
5-[(Z)-pentadec-8-enyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h7-8,16-18,22-23H,2-6,9-15H2,1H3/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGAUFMQYWZJAB-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872874 | |
| Record name | 5-(8Z-Pentadecenyl)resorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22910-86-7 | |
| Record name | Bilobol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22910-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(8Z-Pentadecenyl)resorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bilobol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSK9KWM3T6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-4-(2-ethoxy-4-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1231430.png)
![5-[5-Hydroxy-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1231431.png)
![N-[2-(4-morpholinyl)ethyl]-2-(4-propan-2-yloxyphenyl)-4-quinolinecarboxamide](/img/structure/B1231433.png)
![[3-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1231434.png)
![4-chloro-N-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B1231435.png)
![N-[3-(4-methyl-1-piperazinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1231439.png)
![1-[(1,2-Dimethyl-5-indolyl)methyl]-3-(phenylmethyl)thiourea](/img/structure/B1231441.png)



![N-[3-[[2-(2-fluorophenyl)-4-quinazolinyl]amino]phenyl]acetamide](/img/structure/B1231451.png)
![[8-Acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1231453.png)


